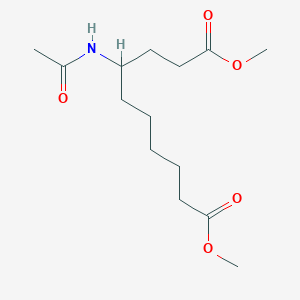

dimethyl 4-(acetylamino)decanedioate

カタログ番号:

B4982231

分子量:

287.35 g/mol

InChIキー:

UPONBDXVPDMQSN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Dimethyl 4-(acetylamino)decanedioate is a diester derivative of decanedioic acid (sebacic acid) with an acetylamino (-NHCOCH₃) substituent at the fourth carbon of its aliphatic chain. Its molecular formula is C₁₄H₂₅NO₆, distinguishing it from simpler aliphatic diesters due to the presence of the polar acetylamino group.

特性

IUPAC Name |

dimethyl 4-acetamidodecanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-11(16)15-12(9-10-14(18)20-3)7-5-4-6-8-13(17)19-2/h12H,4-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPONBDXVPDMQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCCC(=O)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Dimethyl Decanedioate (C₁₂H₂₂O₄)

- Structural Differences: Lacks the acetylamino group at position 4.

- Functional Groups : Two ester groups (-COOCH₃).

- Applications: Primarily used as a polymer additive and plasticizer due to its non-polar aliphatic chain .

4-(Acetylamino)Benzoate (Inosiplex Component, C₁₀H₁₁NO₄)

- Structural Differences: Aromatic benzoate ester with an acetylamino group at the para position.

- Functional Groups: Single benzoate ester (-COOCH₃) and acetylamino (-NHCOCH₃).

- Applications: Used in antiviral medications (e.g., Inosiplex) due to its aromatic backbone and bioactivity .

- Key Distinction: The aromatic ring enhances stability and pharmacokinetic properties compared to the aliphatic chain of dimethyl 4-(acetylamino)decanedioate.

Heterocyclic Precursors (e.g., 4-[4-(Acetylamino)Phenyl] Derivatives)

- Structural Similarities: Share the acetylamino phenyl moiety, which is critical for synthesizing bioactive heterocycles like imidazoles and pyridazinones.

- Applications : Serve as precursors for antimicrobial and anticancer agents .

- Key Distinction: These compounds are more complex, often incorporating fused heterocyclic rings, whereas dimethyl 4-(acetylamino)decanedioate retains a simpler aliphatic structure.

4-Deoxy-Disaccharides with Acetamido Groups (e.g., Compounds 15–17)

- Structural Differences : Carbohydrate derivatives with acetamido (-NHCOCH₃) groups on sugar rings.

- Functional Groups : Multiple hydroxyl (-OH) and acetamido groups.

- Applications : Studied in glycobiology for their role in bacterial cell wall synthesis .

- Key Distinction: Polar carbohydrate backbones contrast with the non-sugar aliphatic structure of dimethyl 4-(acetylamino)decanedioate.

Dimethyl Lauryl Amine (C₁₄H₃₁N)

- Structural Differences : Tertiary amine with a lauryl chain, unrelated to esters.

- Functional Groups : N,N-Dimethyldodecanamine.

- Applications : Surfactant and polymer additive .

- Key Distinction: The amine group imparts basicity, whereas dimethyl 4-(acetylamino)decanedioate is neutral and ester-functionalized.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity: Derivatives of acetylamino-containing compounds (e.g., imidazoles, pyridazinones) exhibit antimicrobial and anticancer properties, suggesting dimethyl 4-(acetylamino)decanedioate could serve as a precursor for similar bioactive molecules .

- Solubility and Reactivity: The acetylamino group enhances polarity, improving solubility in polar solvents compared to dimethyl decanedioate. This property may facilitate its use in drug delivery systems.

- Pharmaceutical Potential: Structural analogs like Inosiplex demonstrate that acetylamino esters can be leveraged in antiviral therapies, though the aliphatic chain of dimethyl 4-(acetylamino)decanedioate may require modification for optimal bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。